![molecular formula C14H10ClNO2 B2798850 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide CAS No. 796084-54-3](/img/structure/B2798850.png)
2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-dibenzofuran-2-ylacetamide is a biochemical compound with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-dibenzofuran-2-ylacetamide can be represented by the SMILES notation: C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC(=O)CCl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Environmental Toxicology
Research has provided insights into the environmental toxicology of compounds similar to 2-chloro-N-dibenzofuran-2-ylacetamide. A comprehensive worldwide literature review highlighted the presence of polychlorinated dibenzo-para-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in non-exposed adult general populations. The study also discussed the temporal trends and geographical differences in the levels of these compounds and their toxic equivalencies (TEQs) (Consonni, Sindaco, & Bertazzi, 2012).
Public Health
The public health implications of persistent organic pollutants (POPs), which are similar in nature to 2-chloro-N-dibenzofuran-2-ylacetamide, have been explored, especially in the context of their association with diseases like diabetes and diabetes-related health outcomes in Asia. The systematic review covered the literature up to November 2014 and identified 19 articles that met the inclusion criteria, providing an equivocal picture of the association between POPs, non-persistent pesticides, and diabetes (Jaacks & Staimez, 2015).
Cancer Research
The role of organochlorine substances, which are chemically related to 2-chloro-N-dibenzofuran-2-ylacetamide, has been investigated in relation to breast cancer. Despite many studies, the review concludes that high concentrations of single organochlorine compounds are not significant predictors for breast cancer, highlighting the need for further research on the interactions between organochlorines and other xenoestrogens (Gourounti Kleanthi, 2009).
Environmental Impact
The environmental impact of crematories, specifically the toxic emissions including polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), was reviewed. The study found that while the PCDD/F emissions from crematories are significantly lower than other sources, the emissions of mercury should not be underrated, indicating the need for a balanced approach to assessing environmental pollutants (Mari & Domingo, 2010).
Immunology
The immunologic effects of dioxin, a compound structurally similar to 2-chloro-N-dibenzofuran-2-ylacetamide, were studied in the context of the Seveso, Italy, accident. The study documented a decrease in plasma IgG levels with increasing TCDD plasma concentration and emphasized the need for further investigation due to the long-term immunologic effects of TCDD and the increased incidence of lymphatic tumors in the affected area (Baccarelli et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-dibenzofuran-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-8-14(17)16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYXMZGLNRCQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
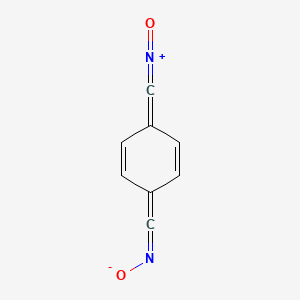
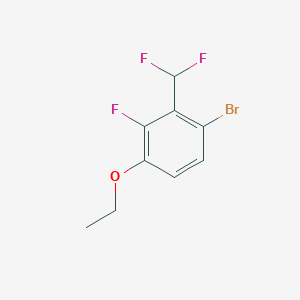
![N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide](/img/structure/B2798772.png)


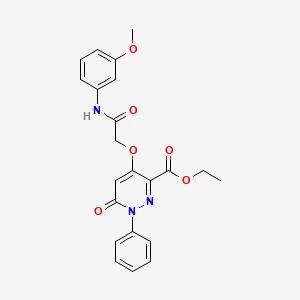
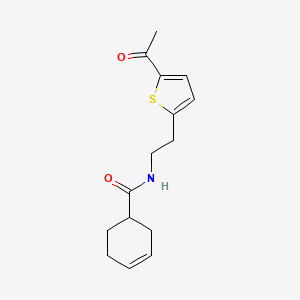
![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
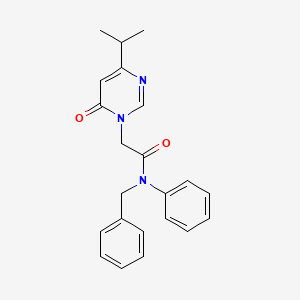
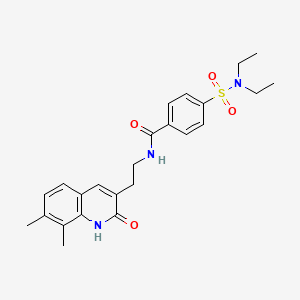
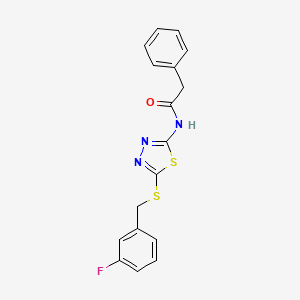
-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)
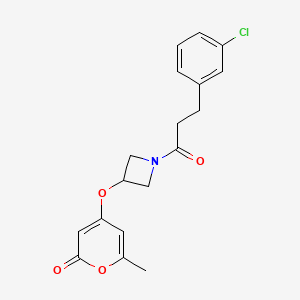
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)
